molecular formula C14H24O2 B14693922 2,6,10-Trimethylundeca-5,9-dienoic acid CAS No. 24405-98-9

2,6,10-Trimethylundeca-5,9-dienoic acid

Cat. No.: B14693922
CAS No.: 24405-98-9
M. Wt: 224.34 g/mol
InChI Key: MDRALFOJDIJCHI-UHFFFAOYSA-N
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Description

2,6,10-Trimethylundeca-5,9-dienoic acid is an organic compound with the molecular formula C14H24O2 It is characterized by the presence of three methyl groups and two double bonds within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10-Trimethylundeca-5,9-dienoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of catalysts to increase yield and efficiency, as well as continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,6,10-Trimethylundeca-5,9-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The double bonds can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Epoxides: Formed from the oxidation of double bonds.

    Alcohols: Resulting from the reduction of the carboxylic acid group.

    Substituted Derivatives: Products of electrophilic substitution reactions on the methyl groups.

Scientific Research Applications

2,6,10-Trimethylundeca-5,9-dienoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,10-Trimethylundeca-5,9-dienoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,10-Trimethylundeca-5,9-dienoic acid is unique due to the presence of both double bonds and methyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2,6,10-trimethylundeca-5,9-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-11(2)7-5-8-12(3)9-6-10-13(4)14(15)16/h7,9,13H,5-6,8,10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRALFOJDIJCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60781969
Record name 2,6,10-Trimethylundeca-5,9-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24405-98-9
Record name 2,6,10-Trimethylundeca-5,9-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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